molecular formula C8H16O B1346017 2-Cyclohexylethanol CAS No. 4442-79-9

2-Cyclohexylethanol

Cat. No.: B1346017
CAS No.: 4442-79-9
M. Wt: 128.21 g/mol
InChI Key: QJQZRLXDLORINA-UHFFFAOYSA-N
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Description

2-Cyclohexylethanol is an organic compound with the molecular formula C8H16O. It is a clear, colorless liquid with a floral, waxy odor. This compound is primarily used as a building block in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation method due to its efficiency and high yield. The reaction is carried out in an autoclave equipped with a mechanical stirring device, pressure and internal temperature sensors, and a heating/cooling system for internal temperature regulation .

Scientific Research Applications

Scientific Research Applications

  • Production : 2-Cyclohexylethanol can be produced by nuclear hydrogenation of 2-phenylethanol with hydrogen gas . A ruthenium catalyst supported on alumina can be used, where the catalyst is pre-treated with hydrogen gas to increase its activity .
  • Odor Research : Cyclohexylethanol derivatives have been identified in Caenorhabditis elegans, a nematode worm used in many biological studies .
  • Biomedical Research : this compound can be used in biomedical research .
  • Forensic Work : This compound can be applied in forensic work .
  • Clinical Diagnostics : this compound may be used in clinical diagnostics .

Other Applications

  • Flavoring Agent : this compound is used as a flavoring agent .
  • Intermediate in Organic Synthesis : It serves as an intermediate in various organic syntheses .
  • Production of this compound : In a study, 2-phenylethanol was quantitatively hydrogenated to this compound using a ruthenium-alumina catalyst. The catalyst was pretreated with hydrogen gas to enhance its activity, resulting in a 99.9% conversion rate and 98.5% selectivity for this compound .
  • Synthesis of Arylacetylenes : this compound can be used in the synthesis of complex molecules. For instance, it is used in the preparation of 4-(4-cyclohexylbut-1-yn-1-yl)-1,1'-biphenyl, an arylacetylene compound .

Mechanism of Action

The mechanism of action of 2-Cyclohexylethanol involves its interaction with various molecular targets and pathways. It primarily acts as a substrate in enzyme-catalyzed reactions, where it undergoes oxidation or reduction to form different products. The hydroxyl group in its structure plays a crucial role in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexylethanol is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a building block in organic synthesis and its applications in different fields make it a valuable compound .

Biological Activity

2-Cyclohexylethanol, also known as β-cyclohexylethyl alcohol, is an organic compound with the molecular formula C8H16OC_8H_{16}O and a molecular weight of approximately 128.215 g/mol. This compound has garnered attention for its biological activities and potential applications in various fields, including pharmacology and flavoring.

PropertyValue
CAS Number4442-79-9
Molecular FormulaC8H16O
Molecular Weight128.215 g/mol
Boiling Point206-207 °C
Melting Point-20 °C
Density0.920 g/cm³
SolubilitySoluble in alcohol and water (1750 mg/L at 25 °C)

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, primarily in pharmacological contexts:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, suggesting that it may help in conditions like neurodegeneration.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Applied Microbiology demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 0.5% for effective bacterial growth inhibition .
  • Anti-inflammatory Activity :
    • In vitro studies conducted on human cell lines indicated that this compound reduced the production of pro-inflammatory cytokines. This suggests its potential role as an anti-inflammatory agent, which could be further explored for therapeutic applications .
  • Neuroprotection Studies :
    • Research focusing on neuroprotective effects revealed that this compound could mitigate oxidative stress in neuronal cells, thereby reducing cell death rates associated with neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are still being explored. Some proposed mechanisms include:

  • Cell Membrane Interaction : The hydrophobic nature of cyclohexyl groups allows for better interaction with lipid membranes, potentially altering membrane fluidity and impacting cellular signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory pathways or microbial metabolism, thus exerting its antimicrobial and anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-Cyclohexylethanol, and how can their yields be optimized?

  • Methodology : Two primary routes are documented:

  • Route 1 : Reduction of ethylene-derived precursors (e.g., hydrogenation of vinylcyclohexane), achieving ~69% yield.

  • Route 2 : Hydrolysis of cyclohexyl acetate esters, yielding ~91% .

    • Optimization Strategies :
  • Catalyst selection (e.g., palladium or nickel catalysts for hydrogenation).

  • Reaction temperature control (e.g., avoiding thermal decomposition by maintaining ≤100°C).

  • Solvent polarity adjustments to stabilize intermediates.

    Synthesis Route Yield Key Parameters
    Vinylcyclohexane reduction69%H₂ pressure, catalyst loading
    Ester hydrolysis91%Acid/base concentration, reaction time

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Acute Toxicity : LD₅₀ (oral, rat) = 940 mg/kg; use gloves, fume hoods, and respiratory protection .
  • Flammability : Flash point = 86°C; avoid open flames and static discharge .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the choice of reaction medium affect the enzymatic synthesis of this compound derivatives?

  • Key Insight : Ionic liquids like [bmim][NTf₂] enhance enzyme (e.g., Novozyme 435) stability and reaction efficiency during esterification (e.g., caffeate derivatives) .
  • Methodological Considerations :

  • Solvent polarity impacts substrate solubility and enzyme tertiary structure.
  • Water activity modulation in non-aqueous media to prevent enzyme denaturation.

Q. What advanced analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Techniques :

  • GC-MS : Quantifies purity (>99% area/area) and detects volatile impurities .
  • FT-IR : Validates functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .
  • NMR : Assigns cyclohexyl and ethyl proton environments (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

Q. How do structural modifications of this compound influence its physicochemical properties in aqueous solutions?

  • Case Study : Partial molar volumes (V°) in water decrease with increasing alkyl chain length (e.g., V° = 128.4 cm³/mol at 298 K). Cyclohexyl groups induce hydrophobic hydration disruptions .
  • Experimental Design :

  • Vibrating-tube densimetry to measure solution densities across temperatures (298–373 K).

  • Group contribution models to predict V° for homologues.

    Temperature (K) Partial Molar Volume (cm³/mol)
    298128.4
    373132.1

Q. What strategies can resolve contradictions in reported toxicity data for this compound across different studies?

  • Systematic Approaches :

  • PRISMA Guidelines : Meta-analysis of LD₅₀ data (oral vs. dermal) to identify confounding variables (e.g., solvent carriers, species-specific metabolism) .
  • In Silico Modeling : QSAR models to predict toxicity endpoints and validate experimental discrepancies .

Q. How can computational chemistry methods predict the reactivity of this compound in novel synthetic pathways?

  • Computational Tools :

  • DFT Calculations : Optimize transition states for nucleophilic substitutions (e.g., esterification with caffeic acid) .
  • Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids to guide solvent selection .

Properties

IUPAC Name

2-cyclohexylethanol
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InChI

InChI=1S/C8H16O/c9-7-6-8-4-2-1-3-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQZRLXDLORINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID7063473
Record name Cyclohexaneethanol
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Molecular Weight

128.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Cyclohexylethanol
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CAS No.

4442-79-9
Record name Cyclohexylethanol
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Record name 2-CYCLOHEXYLETHANOL
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Retrosynthesis Analysis

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